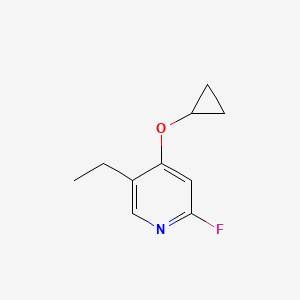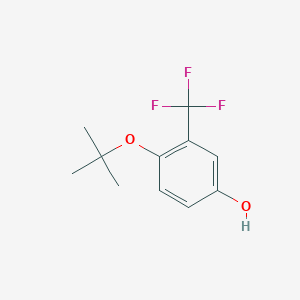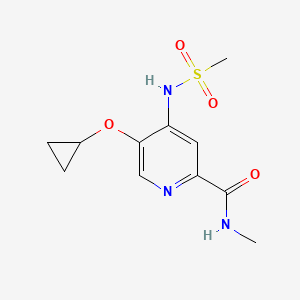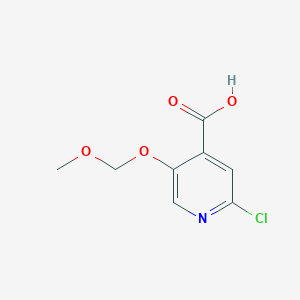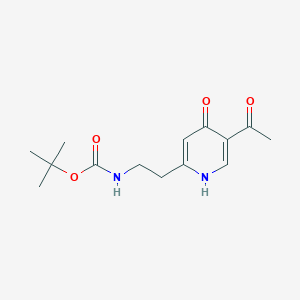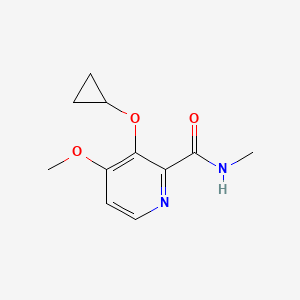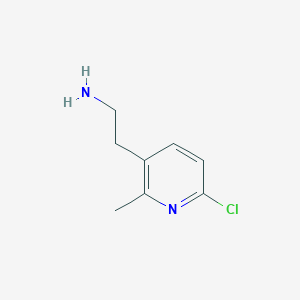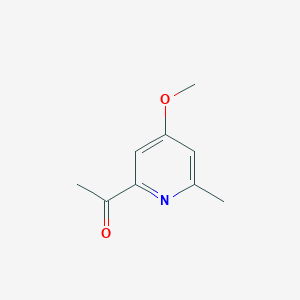
(2,6-Dihydroxypyridin-4-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dihydroxypyridin-4-YL)acetic acid is a chemical compound characterized by a pyridine ring substituted with two hydroxyl groups at positions 2 and 6, and an acetic acid moiety at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dihydroxypyridin-4-YL)acetic acid typically involves the functionalization of a pyridine ring. One common method includes the use of Grignard reagents to introduce substituents at specific positions on the pyridine ring. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2,6-disubstituted pyridines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Dihydroxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced to modify the pyridine ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
(2,6-Dihydroxypyridin-4-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (2,6-Dihydroxypyridin-4-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar pyridine core but with different substituents and ring structures.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a similar acetic acid moiety but differ in the arrangement of the pyridine ring and additional substituents.
Uniqueness: (2,6-Dihydroxypyridin-4-YL)acetic acid is unique due to the specific positioning of its hydroxyl groups and acetic acid moiety, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H7NO4 |
|---|---|
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
2-(2-hydroxy-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H7NO4/c9-5-1-4(3-7(11)12)2-6(10)8-5/h1-2H,3H2,(H,11,12)(H2,8,9,10) |
InChI-Schlüssel |
PXSCXFHBAUIDCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(NC1=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



